
3-(Oxan-4-ylmethoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxan-4-ylmethoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring and an oxan-4-ylmethoxy substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-ylmethoxy)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of amino alcohols. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another approach involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for achieving high efficiency and selectivity.
化学反応の分析
Types of Reactions: 3-(Oxan-4-ylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxan-4-ylmethoxy derivatives with oxidized azetidine rings.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
科学的研究の応用
3-(Oxan-4-ylmethoxy)azetidine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(Oxan-4-ylmethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, including drug design and materials science .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 3-(Oxan-4-ylmethoxy)azetidine is unique due to its combination of a four-membered azetidine ring and an oxan-4-ylmethoxy substituent. This structure imparts distinct reactivity and stability characteristics, making it valuable in various applications, from synthetic chemistry to medicinal research .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
3-(oxan-4-ylmethoxy)azetidine |
InChI |
InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)7-12-9-5-10-6-9/h8-10H,1-7H2 |
InChIキー |
KQUOTGWZHQDYIB-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


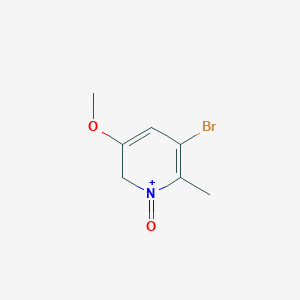
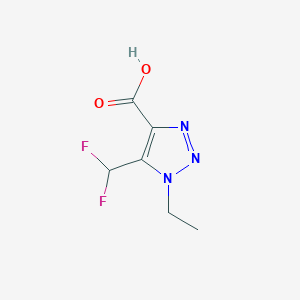
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
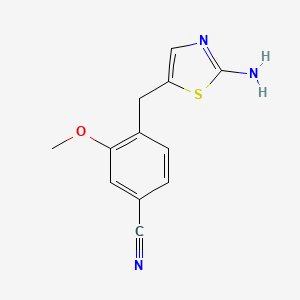
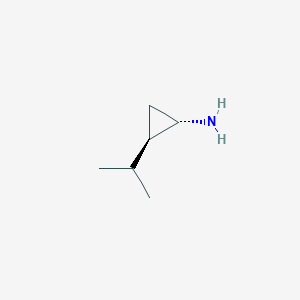
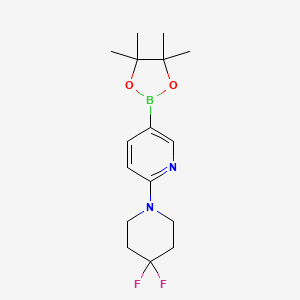
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

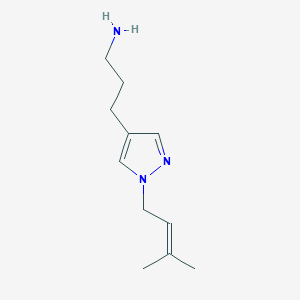
![6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)
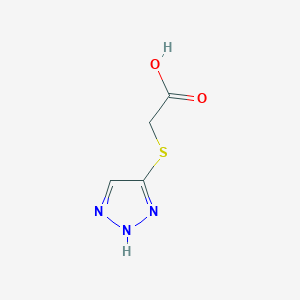
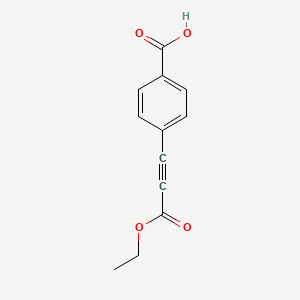

![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
